molecular formula C24H24N2O B8511201 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one

7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one

Cat. No.: B8511201
M. Wt: 356.5 g/mol
InChI Key: VMYTZVNAHWLQIQ-UHFFFAOYSA-N
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Description

7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one is a complex organic compound with the molecular formula C24H24N2O It is known for its unique structure, which includes a dibenzylamino group and a dimethyl-dihydro-isoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindolone Core: This step involves the cyclization of a suitable precursor to form the isoindolone ring.

    Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced through nucleophilic substitution reactions, often using dibenzylamine as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindolone derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindolone derivatives, while substitution reactions can produce a variety of substituted isoindolones.

Scientific Research Applications

7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, while the isoindolone core provides structural stability. These interactions can modulate biological pathways and influence the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one: This compound is unique due to its specific substitution pattern and structural features.

    Isoindolone Derivatives: Compounds with similar isoindolone cores but different substituents.

    Dibenzylamino Compounds: Molecules containing the dibenzylamino group but lacking the isoindolone core.

Uniqueness

This compound stands out due to its combination of the dibenzylamino group and the dimethyl-dihydro-isoindolone core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one

InChI

InChI=1S/C24H24N2O/c1-24(2)20-14-9-15-21(22(20)23(27)25-24)26(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-15H,16-17H2,1-2H3,(H,25,27)

InChI Key

VMYTZVNAHWLQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 mg (0.284 mmol) 3,3-dimethyl-7-amino-2,3-dihydro-isoindol-1-one are dissolved in 0.5 ml DMF and combined with 141 mg (1.021 mmol) potassium carbonate and 10 mg (0.028 mmol) tetrabutylammonium iodide. The mixture is heated to 50° C. and 155 μl (1.277 mmol) benzylbromide are added dropwise thereto. After stirring for 16 h at this temperature the mixture is diluted with ethyl acetate and extracted three times with 1 M hydrochloric acid. The combined organic phases are dried and the solvent is eliminated in vacuo.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step Two
Quantity
155 μL
Type
reactant
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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